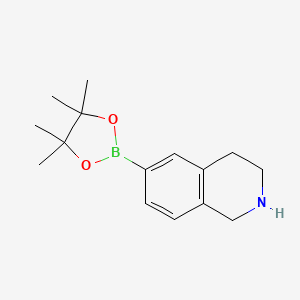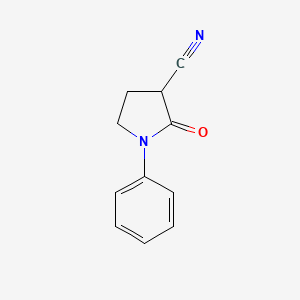
1-(Pyrazin-2-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrazin-2-yl)propan-2-amine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Facile Synthesis of Flexible Ligands : A study demonstrated the facile synthesis of flexible ligands, including 1,3-bis(pyrazol-1-yl)propanes, through the reaction of pyrazoles with various halogenated compounds in a superbasic medium. This research contributes to the development of novel ligands for potential use in coordination chemistry and catalysis Potapov et al., 2007.
Structural Characterization of Polymorphs : Another study focused on the structural characterization of two polymorphs derived from pyrazin-2-yl compounds. These findings have implications for understanding the diverse hydrogen bonding patterns and crystal structures, which are critical for the design of materials with specific properties Böck et al., 2020.
Oxazolidinone Antibacterial Candidate Synthesis : Research on the synthesis of a novel oxazolidinone antibacterial candidate showcased the application of pyrazin-2-yl compounds in the development of new antibiotics. This study highlights the importance of pyrazin-2-yl derivatives in medicinal chemistry and drug discovery Yang et al., 2014.
Synthesis and Bioactivities of Pyrazole Derivatives : A study on the synthesis and characterization of pyrazole derivatives, including those with pyrazin-2-yl groups, revealed their potential antitumor, antifungal, and antibacterial pharmacophore sites. This underscores the versatility of pyrazin-2-yl derivatives in the development of new therapeutic agents Titi et al., 2020.
Oxidative Cyclization to Triazolopyrazines : Research involving the oxidative cyclization of pyrazin-2-ylguanidine derivatives to produce triazolopyrazines demonstrates the chemical versatility of pyrazin-2-yl derivatives in synthesizing heterocyclic compounds, which are useful in various chemical and pharmaceutical applications Li et al., 2019.
Applications in Material Science and Catalysis
Functional Modification of Hydrogels : A study on the radiation-induced modification of polyvinyl alcohol/acrylic acid hydrogels with pyrazin-2-ylamine derivatives showcases the application of these compounds in modifying material properties, such as swelling behavior, which is relevant for biomedical and environmental applications Aly & El-Mohdy, 2015.
Copolymerization Catalysts : Research on pyrazolylethylamine zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide indicates the role of pyrazin-2-yl derivatives in catalysis, particularly in the development of sustainable polymerization processes Matiwane et al., 2020.
Propiedades
IUPAC Name |
1-pyrazin-2-ylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6(8)4-7-5-9-2-3-10-7/h2-3,5-6H,4,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCGDQSFJGMQQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CN=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586315 |
Source


|
| Record name | 1-(Pyrazin-2-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-33-2 |
Source


|
| Record name | α-Methyl-2-pyrazineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Pyrazin-2-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


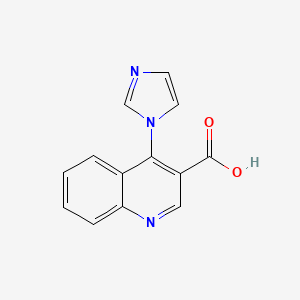

![6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1317271.png)
![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1317276.png)

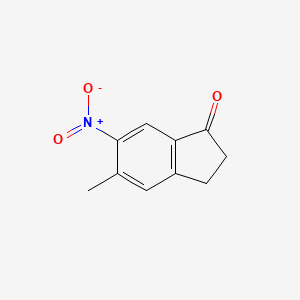
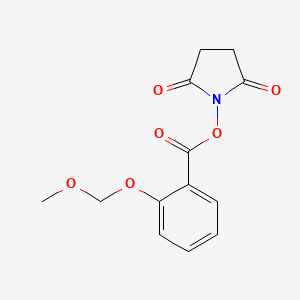
![(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1317281.png)

